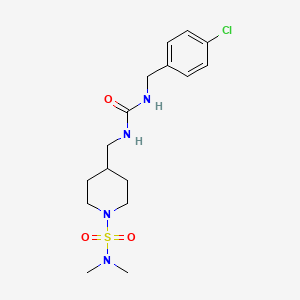

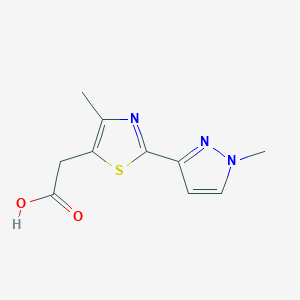

2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .

Synthesis Analysis

To enhance the potency of certain compounds, derivatives are often synthesized. For instance, to enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by various methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Chemical Reactions Analysis

The activity of these compounds can depend on the substituent on the phenyl. For example, the activity was found to be: electron-drawing group > neutral group > donor-drawing group .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For instance, some are solid while others can be liquid or semi-solid .Scientific Research Applications

Synthesis and Reactivity

- Regioselective Synthesis : Acetic acid mediates regioselective synthesis of novel 2,4,5-trisubstituted thiazole derivatives through a domino reaction involving thiosemicarbazide, aldehydes/ketones/isatin, and other components (Saroha & Khurana, 2019).

Antimicrobial Activity

- Antimicrobial Properties : Novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety have demonstrated antimicrobial activity, with certain compounds showing better antibacterial and antifungal activities than others (Reddy et al., 2013).

Germination Inhibition

- Germination Inhibitory Constituents : 2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid, along with other compounds, shows inhibitory effects on the germination of lettuce seeds at specific concentrations (Oh et al., 2002).

Catalytic Performance

- Catalytic Applications : Certain complexes exhibit excellent catalytic performance in the ammoxidation of alcohol to nitrile and the aerobic oxidation of alcohol to aldehyde in water (Xie et al., 2014).

Luminescent Properties

- Highly Luminescent Compounds : Pyridylthiazoles, including certain this compound derivatives, are studied for their high luminescence, potential use in metal sensing, and as laser dyes (Grummt et al., 2007).

Chemical Synthesis

- Novel Synthesis Techniques : Efficient synthesis methods have been developed for derivatives of this compound, demonstrating the versatility of these compounds in chemical synthesis (Hikem-Oukacha et al., 2011).

Cancer Research

- Anticancer Applications : Novel silver complexes based on derivatives of this compound have shown significant in vitro antitumor activity, particularly against small-cell lung carcinoma cells, with a focus on targeting Thioredoxin (TrxR) (Pellei et al., 2023).

Corrosion Inhibition

- Corrosion Inhibition : Pyrazoline derivatives, including this compound, are explored as potential corrosion inhibitors for mild steel in acidic media, demonstrating high inhibition efficiency and providing insights into the corrosion inhibition process (Lgaz et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-methyl-2-(1-methylpyrazol-3-yl)-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-6-8(5-9(14)15)16-10(11-6)7-3-4-13(2)12-7/h3-4H,5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKGCPNOSUKZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NN(C=C2)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2670880.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2670882.png)

![3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2670886.png)

![N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670890.png)

![(5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2670892.png)

![3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2670894.png)